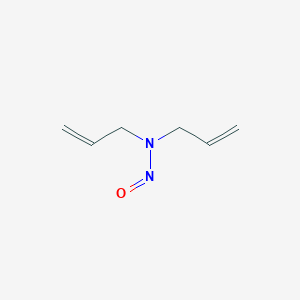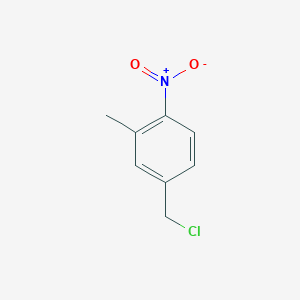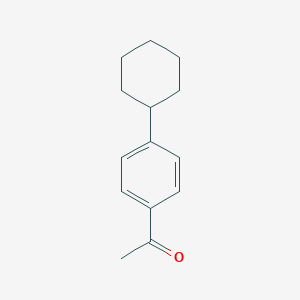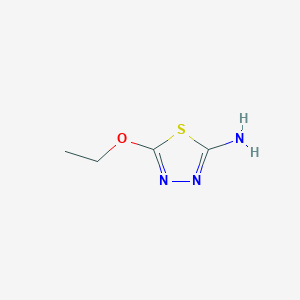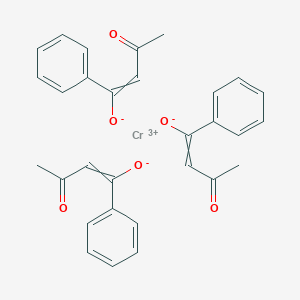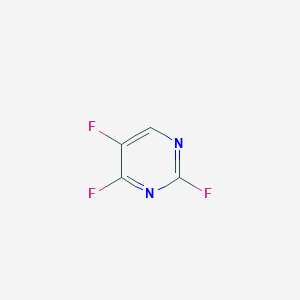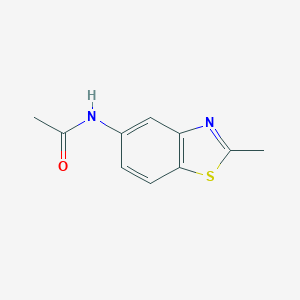
Pyridine-2,6-dicarboxylic acid 1-oxide
描述
Pyridine-2,6-dicarboxylic acid 1-oxide, also known as pyridine-2,6-dicarboxylic acid N-oxide (pydco), is a versatile ligand that has been extensively studied for its ability to form coordination complexes with various metal ions. The presence of both carboxylic acid and N-oxide functional groups allows it to bind to metal centers through multiple coordination modes, leading to the formation of a variety of metal-organic frameworks (MOFs) and coordination polymers with interesting structural, magnetic, and luminescent properties .
Synthesis Analysis
The synthesis of complexes involving pyridine-2,6-dicarboxylic acid 1-oxide typically involves hydro(solvo)thermal methods, where the ligand is reacted with metal salts under controlled temperature and pressure conditions. For instance, the reaction of pydco with transition metal ions like Zn(II) and Cu(II) leads to the formation of coordination polymers with distinct structural motifs, such as double helical chains and ladder-like arrangements . Similarly, lanthanide ions like Pr(III) and Eu(III) have been used to synthesize MOFs with 3D structures under hydrothermal conditions . The synthesis can also result in in situ transformations, such as the decarboxylation of pydco to form pyridine-2-carboxylic acid N-oxide (pyco) .
Molecular Structure Analysis
The molecular structures of the complexes formed by pyridine-2,6-dicarboxylic acid 1-oxide are diverse and can range from one-dimensional polymeric complexes to three-dimensional MOFs. For example, the reaction with Co(II), Ni(II), and Cu(II) ions results in 1D polymeric complexes and a tetranuclear cluster . In another case, the reaction with uranyl nitrate leads to the formation of both mononuclear and dinuclear complexes with different bridging species like peroxide, hydroxide, or methoxide ions . The coordination geometry around the metal centers can vary from octahedral to more complex arrangements, often influenced by the presence of additional ligands or solvent molecules .
Chemical Reactions Analysis
Pyridine-2,6-dicarboxylic acid 1-oxide participates in a variety of chemical reactions, primarily as a ligand forming coordination compounds with metal ions. The ligand can exhibit different coordination modes, such as bidentate O,O or N,O coordination and tridentate O,N,O coordination, depending on the metal center and reaction conditions . The presence of the N-oxide group can influence the coordination behavior and the overall stability of the resulting complexes . Additionally, the ligand can undergo chemical transformations, such as decarboxylation, during the synthesis of metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes formed by pyridine-2,6-dicarboxylic acid 1-oxide are closely related to their molecular structures. These properties include luminescence, which is observed in zinc(II) and copper(II) complexes, as well as in lanthanide MOFs . The magnetic properties of the complexes can exhibit antiferromagnetic or ferromagnetic interactions, as seen in the coordination polymers with Co(II) and Ni(II) and the tetranuclear copper cluster . The thermal stability and decomposition patterns of these complexes have also been studied using thermal analysis techniques .
科学研究应用
Synthesis and Characterization of Complexes
Novel Fe(III) Complex : A study by Bazargan et al. (2016) reported the synthesis and X-ray characterization of a novel Fe(III) complex with pyridine-2,6-dicarboxylic acid N-oxide. This complex exhibited an unusual 1:3 metal-to-ligand ratio, demonstrating the ligand's ability to form stable complexes with a unique coordination mode. The study further explored the crystal structure, showcasing a monomeric anion with distorted octahedral geometry, highlighting the potential of pyridine-2,6-dicarboxylic acid N-oxide in developing new metal-organic compounds (Bazargan, Mirzaei, Eshtiagh-hosseini, Mague, Bauzá, & Frontera, 2016).
Metal-Organic Frameworks (MOFs)
Ba(II) MOFs : Wen et al. (2010) synthesized two Ba(II) metal-organic frameworks using pyridine-2,6-dicarboxylic acid N-oxide, demonstrating the first examples of this ligand in alkaline earth metal-organic frameworks. These structures varied in porosity, with one being dense and the other porous, both featuring an infinite two-dimensional layer structure. This research underscores the versatility of pyridine-2,6-dicarboxylic acid N-oxide in the construction of MOFs with different physical properties (Wen, Wang, Leng, Wang, Meng, & Zhu, 2010).
Coordination Polymer : Another study by Bazargan et al. (2020) designed and synthesized a 2D coordination polymer based on pyridine-N-oxide-2,5-dicarboxylic acid and copper ion. This compound was analyzed using various techniques, revealing a two-dimensional coordination polymer with a regular tetragon structure. The study not only adds to the understanding of pyridine dicarboxylic acid derivatives in coordination chemistry but also highlights the influence of the N-oxide moiety on coordination modes (Bazargan, Mirzaei, Aghamohamadi, Tahmasebi, & Frontera, 2020).
Environmental Applications
Lead Extraction from Soil : Macauley and Hong (1995) explored the use of pyridine-2,6-dicarboxylic acid as a lead-complexing agent for the extraction of lead from soil. Their findings showed that it was an effective solubilizing agent across various conditions, comparable favorably with EDTA, and could be reused in multiple cycles. This study demonstrates the environmental application of pyridine-2,6-dicarboxylic acid in remediation efforts (Macauley & Hong, 1995).
安全和危害
属性
IUPAC Name |
1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYHGVYVDMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166562 | |
| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-dicarboxylic acid 1-oxide | |
CAS RN |
15905-16-5 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15905-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

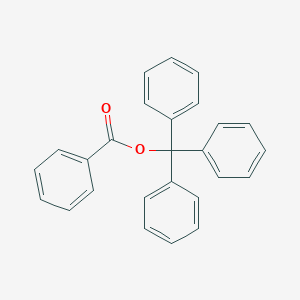
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
